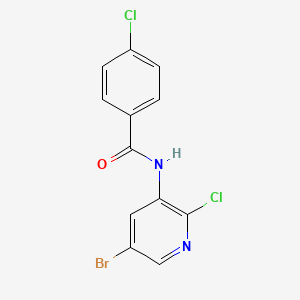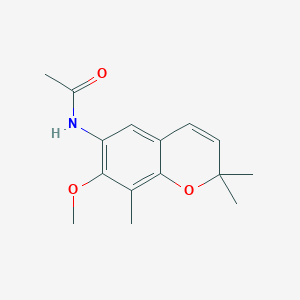
n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide: is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide typically involves the reaction of 7-methoxy-2,2,8-trimethyl-2h-chromen-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has been explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways involved in cancer cell proliferation, inducing apoptosis and inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-amine
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl acetate
- 7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl chloride
Uniqueness: n-(7-Methoxy-2,2,8-trimethyl-2h-chromen-6-yl)acetamide stands out due to its unique acetamide functional group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50637-47-3 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
N-(7-methoxy-2,2,8-trimethylchromen-6-yl)acetamide |
InChI |
InChI=1S/C15H19NO3/c1-9-13-11(6-7-15(3,4)19-13)8-12(14(9)18-5)16-10(2)17/h6-8H,1-5H3,(H,16,17) |
InChI-Schlüssel |
WANORCOFAKTKSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1OC)NC(=O)C)C=CC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


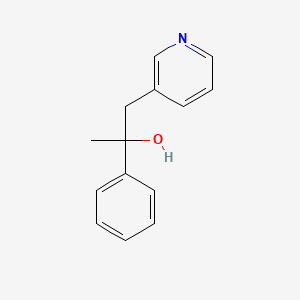
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)

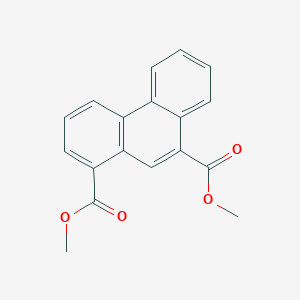
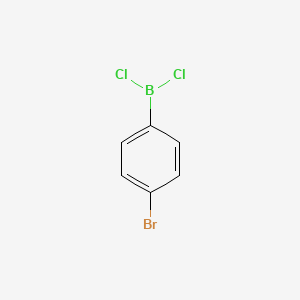
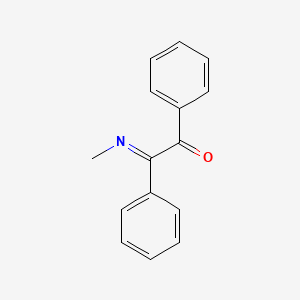

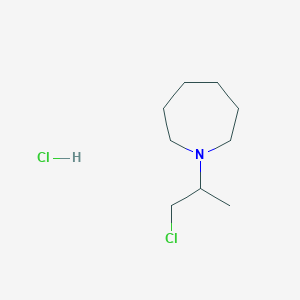
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
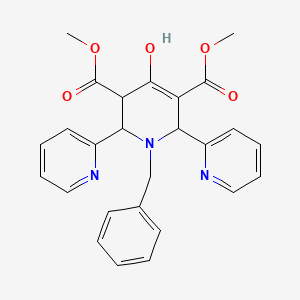
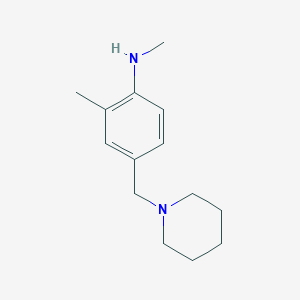
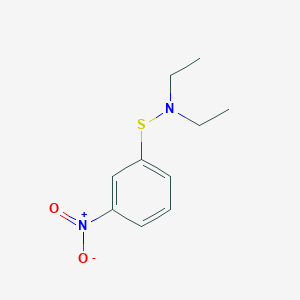
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
